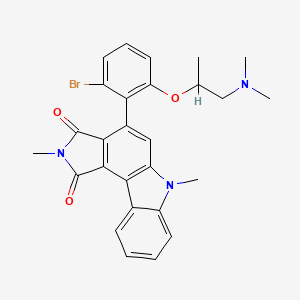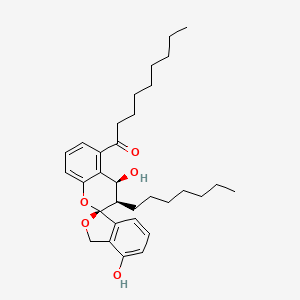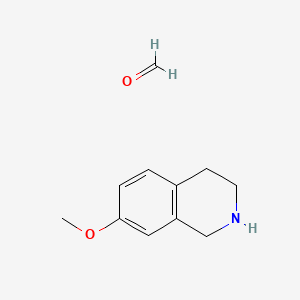
Formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline, also known as 1,2,3,4-tetrahydroisoquinoline, is a secondary amine with the chemical formula C9H11N. This compound is part of the isoquinoline alkaloids family and is widely distributed in nature. It has garnered significant attention due to its diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline can be synthesized through various methods, including the Pomeranz–Fritsch–Bobbitt reaction, which involves the cyclization of aminoacetals under acidic conditions . Another common method is the Bischler–Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline often involves the use of continuous-flow reactions and green solvents to enhance atom economy and reduce environmental impact. Enzymatic methods, such as lipase-catalyzed dynamic kinetic resolution, are also employed to produce enantiomerically pure compounds .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Converts the compound into isoquinoline derivatives.
Reduction: Produces dihydroisoquinoline derivatives.
Substitution: Involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed.
Major Products
The major products formed from these reactions include various isoquinoline and dihydroisoquinoline derivatives, which have significant pharmacological activities .
科学研究应用
1,2,3,4-Tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter regulation and neuroprotection.
Medicine: Investigated for its potential as an anti-cancer and anti-neurodegenerative agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It acts on neurotransmitter receptors and enzymes, modulating their activity and leading to neuroprotective effects. Additionally, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, making it a potential therapeutic agent for cancer .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline is unique compared to other similar compounds due to its diverse biological activities and structural versatility. Similar compounds include:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neurotoxic effects similar to those of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
N-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its potential neurorestorative actions.
These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities, highlighting the uniqueness of 1,2,3,4-tetrahydroisoquinoline .
属性
CAS 编号 |
57447-93-5 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H13NO.CH2O/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;1-2/h2-3,6,11H,4-5,7H2,1H3;1H2 |
InChI 键 |
MRYUIQYINVCCKX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCNC2)C=C1.C=O |
规范 SMILES |
COC1=CC2=C(CCNC2)C=C1.C=O |
同义词 |
poly-THIQ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)
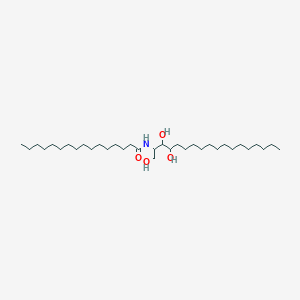
![N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B1241525.png)
![6-(4-Benzylpiperazino)pyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B1241527.png)
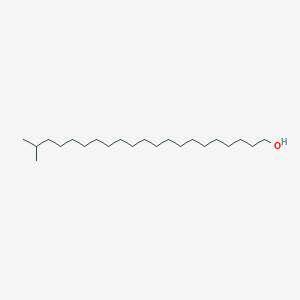
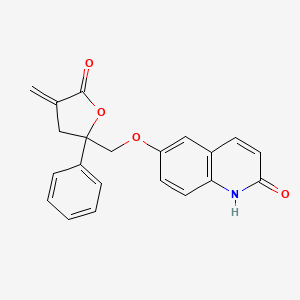
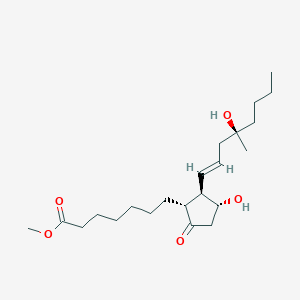
![N-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-2-methoxyacetamide](/img/structure/B1241534.png)

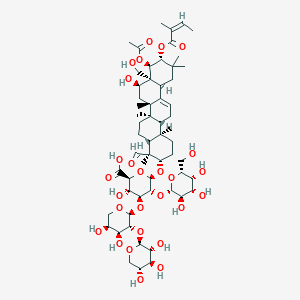
![5-[(2'-Sulfamoyl-4-biphenylyl)carbamoyl]-3-(3-amidinophenyl)-2-isoxazoline-5-acetic acid methyl ester](/img/structure/B1241540.png)
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)
